molecular formula C19H17ClF2N2O3 B2589543 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide CAS No. 1904303-37-2

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide

Cat. No. B2589543
CAS RN: 1904303-37-2
M. Wt: 394.8
InChI Key: LVWCLFIJPAFXBG-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClF2N2O3 and its molecular weight is 394.8. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds structurally related to the specified acetamide have been synthesized and analyzed for their vibrational spectra and electronic properties. These studies have led to insights into their potential use as photosensitizers in dye-sensitized solar cells (DSSCs), owing to their good light-harvesting efficiency and favorable energy levels for electron injection. Additionally, their nonlinear optical (NLO) activity, which is significant for materials science and photonics, has been investigated, providing a basis for further exploration in these areas (Mary et al., 2020).

Pharmacological Research

Derivatives of dibenzoxazepine and related compounds have been synthesized and characterized for their pharmacological activity. For instance, studies on dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines have shown their potential as ligands for histamine receptors and other selected GPCRs (G protein-coupled receptors), suggesting their utility in designing new therapeutics for allergies and other conditions. This research helps identify "dirty drugs" with multiple receptor targets and clarifies the impact of chlorine substitution patterns on receptor selectivity and specificity (Naporra et al., 2016).

Synthesis of Therapeutic Molecules

The chemical synthesis and characterization of derivatives such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide have been detailed, showcasing methods for preparing compounds with potential biological activities. These synthetic routes offer insights into developing new molecules for therapeutic applications, underscoring the importance of organic synthesis in drug discovery (Yu et al., 2014).

Antitumor Activity Evaluation

Research into 2-(4-Aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, structurally related to the specified compound, has demonstrated significant antitumor activity against various cancer cell lines. This highlights the potential of such compounds in oncology, offering a basis for the development of new anticancer agents (Yurttaş et al., 2015).

Gamma-Secretase Inhibition

Improved chemical syntheses of gamma-secretase inhibitors, which are crucial for Alzheimer's disease treatment, have been reported. This work not only advances the synthesis of complex molecules but also contributes to the understanding of gamma-secretase's role in Alzheimer's disease, paving the way for the development of new therapeutic strategies (Fauq et al., 2007).

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O3/c20-14-2-4-17-13(7-14)10-24(19(26)11-27-17)6-5-23-18(25)8-12-1-3-15(21)9-16(12)22/h1-4,7,9H,5-6,8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWCLFIJPAFXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide

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